molecular formula C30H45ClO6 B1681735 Tenuigenin CAS No. 2469-34-3

Tenuigenin

Cat. No. B1681735
CAS RN: 2469-34-3
M. Wt: 537.1 g/mol
InChI Key: CWHJIJJSDGEHNS-MYLFLSLOSA-N
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Description

Tenuigenin is a major active component isolated from the root of the Chinese herb Polygala tenuifolia . It has been shown to have potential anti-inflammatory activity . It protects against S.aureus-induced pneumonia by inhibiting NF-κB activation .


Molecular Structure Analysis

Tenuigenin has a molecular formula of C30H45ClO6 and an average molecular weight of 537.14 kDa . The detailed molecular structure can be found in the referenced paper .


Physical And Chemical Properties Analysis

Tenuigenin is a solid substance with a white to off-white color . It’s soluble in DMSO but insoluble in water .

Scientific Research Applications

Osteoclastogenesis and Bone Health

Tenuigenin has shown promising results in inhibiting osteoclastogenesis, which is a process crucial for bone health. It down-regulates NF-κB activation, a pathway involved in bone resorption and osteoclast differentiation. This effect is evident both in vitro and in vivo, suggesting potential therapeutic applications for osteoclast-related disorders like osteoporosis and cancer-induced bone destruction (Yang et al., 2015).

Neuroprotection and Cognitive Function

Several studies have highlighted tenuigenin's neuroprotective effects. It attenuates α‐Synuclein‐induced cytotoxicity, which is significant in the context of Parkinson's disease (PD) pathogenesis (Zhou et al., 2013). Additionally, it enhances hippocampal synaptic transmission, possibly contributing to improved cognitive function and neuroprotection (Wei et al., 2015). This is further supported by its ability to reduce oxidative stress and tau hyperphosphorylation in an Alzheimer's disease model (Huang et al., 2018).

Amyloid-β Secretion and Alzheimer's Disease

Tenuigenin exhibits the ability to inhibit amyloid‐β secretion, a key factor in Alzheimer's disease. This effect has been observed in vitro, offering insights into its potential as an anti-Alzheimer's agent (Lv et al., 2009). Further research supports its capacity to reduce beta-amyloid secretion and protect neurons from damage (Berezutsky et al., 2021).

Neuroinflammation and Microglial Activity

Tenuigenin effectively modulates neuroinflammatory responses. It down-regulates the release of nitric oxide, matrix metalloproteinase-9, and cytokines from activated microglia, indicating its anti-inflammatory properties (Lu et al., 2017). This aspect is particularly relevant in neurodegenerative disorders where inflammation plays a key role.

Dopaminergic Neurons and Parkinson's Disease

Tenuigenin has shown efficacy in protecting dopaminergic neurons from inflammation-induced damage, relevant in Parkinson's disease. It suppresses NLRP3 inflammasome activation in microglia, which is a crucial factor in PD pathogenesis (Fan et al., 2017).

Enhancement of Learning and Memory

Research indicates that tenuigenin can improve learning and memory. It enhances synaptic plasticity, reduces acetylcholinesterase activity, and improves antioxidation, which are vital processes in cognitive functioning (Huang et al., 2013).

Hepatoprotection

Tenuigenin also shows protective effects against acute liver injury. It suppresses inflammatory and oxidative responses in liver tissues, indicating its potential in treating hepatic conditions (Jia et al., 2017).

Stem Cell Research

There is evidence of tenuigenin promoting the osteogenic differentiation of bone mesenchymal stem cells, both in vitro and in vivo, suggesting its role in treating diseases like osteoporosis (Jiang et al., 2016). It also influences the proliferation and differentiation of hippocampal neural stem cells, underlining its potential in neurogenerative therapy (Chen et al., 2011).

Safety And Hazards

The safety data sheet for Tenuigenin suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration .

properties

IUPAC Name

(2S,3R,4S,4aR,6aR,8aS,12aS,13S,14aR,14bR)-13-(chloromethyl)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45ClO6/c1-26(2)10-11-30(25(36)37)9-6-17-22(18(30)13-26)16(15-31)12-21-27(17,3)8-7-20-28(21,4)14-19(32)23(33)29(20,5)24(34)35/h16,18-21,23,32-33H,6-15H2,1-5H3,(H,34,35)(H,36,37)/t16-,18+,19+,20-,21+,23+,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHJIJJSDGEHNS-MYLFLSLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3=C(C2C1)C(CC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)CCl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@@H](C4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CCl)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947632
Record name Senegenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senegenin

CAS RN

2469-34-3
Record name Senegenin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senegenin
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Record name Senegenin
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Record name 2469-34-3
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Record name SENEGENIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
853
Citations
Z Liang, F Shi, Y Wang, L Lu, Z Zhang, X Wang… - Neuroscience …, 2011 - Elsevier
… However, the effects of tenuigenin on Parkinson's disease remain … of tenuigenin on 6-hydroxydopamine (6-OHDA)-induced injury. Results showed that 1.0 × 10 −1 –10 μM tenuigenin …
Number of citations: 71 www.sciencedirect.com
H Jia, Y Jiang, Y Ruan, Y Zhang, X Ma, J Zhang… - Neuroscience …, 2004 - Elsevier
… , we tested whether Tenuigenin could … Tenuigenin can inhibit the secretion of Aβ in SH-SY5Y APP 695 cells via BACE1 inhibition. Taken together, these results suggest that Tenuigenin …
Number of citations: 121 www.sciencedirect.com
J Lv, H Jia, Y Jiang, Y Ruan, Z Liu, W Yue… - Acta …, 2009 - Wiley Online Library
… However, the mechanism underlying this effect and the active compound derived from tenuigenin is unknown. In this study, a purified component of tenuigenin, tenuifolin, was examined …
Number of citations: 85 onlinelibrary.wiley.com
Z Fan, Z Liang, H Yang, Y Pan, Y Zheng… - Journal of …, 2017 - Springer
… Our findings reveal that tenuigenin protects dopaminergic neurons from inflammation partly … activation in microglia, and suggest the promising clinical use of tenuigenin for PD therapy. …
Number of citations: 105 link.springer.com
Y Chen, X Huang, W Chen, N Wang, L Li - Neurochemical Research, 2012 - Springer
The present study was to investigate the influence of tenuigenin, an active ingredient of Polygala tenuifolia Willd, on the proliferation and differentiation of hippocampal neural stem cells …
Number of citations: 53 link.springer.com
YJ Chen, XB Huang, ZX Li, LL Yin, WQ Chen… - European journal of …, 2010 - Elsevier
… This study aimed to evaluate the effects of tenuigenin, an … , indicated that tenuigenin pretreatment attenuated methylglyoxal -… Tenuigenin decreased the elevated reactive oxygen …
Number of citations: 80 www.sciencedirect.com
H Lv, C Zhu, Y Liao, Y Gao, G Lu, W Zhong… - Respiratory Physiology …, 2015 - Elsevier
We aimed to explore the protective effect of tenuigenin (TNG) on lipopolysaccharide (LPS)-stimulated inflammatory responses in acute lung injury (ALI). Thus, we assessed the effects of …
Number of citations: 66 www.sciencedirect.com
HL Yuan, B Li, J Xu, Y Wang, Y He… - CNS neuroscience & …, 2012 - Wiley Online Library
Background P arkinson's disease ( PD ) is a neurodegenerative disorder characterized by progressive death of dopaminergic neurons in the substantia nigra pars compacta ( SN pc). …
Number of citations: 51 onlinelibrary.wiley.com
C Wang, L Zeng, T Zhang, J Liu, W Wang - Inflammation, 2016 - Springer
Tenuigenin (TEN), the main active component of Polygala tenuifolia, has been reported to have anti-inflammatory effects. However, the effects of TEN on IL-1β-stimulated osteoarthritis …
Number of citations: 75 link.springer.com
J Huang, C Wang, X Wang, B Wu, X Gu, W Liu… - Behavioural brain …, 2013 - Elsevier
Polygala tenuifolia root has been used to improve memory and cognitive function in Traditional Chinese Medicine for more than 2000 years. Since tenuigenin (TEN) is one of the most …
Number of citations: 41 www.sciencedirect.com

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